4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, highlighting their role as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . Similarly, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides were synthesized and found to inhibit carbonic anhydrase isoforms and exhibit cytotoxic effects against breast cancer cell lines . Another study synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which showed cytotoxic activities and potential as carbonic anhydrase inhibitors . Additionally, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized using microwave irradiation, demonstrating potent inhibitory effects against carbonic anhydrase isoenzymes .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their bioactivity. For example, the presence of a phenylthiazol moiety in the structure of N-(4-phenylthiazol-2-yl)benzenesulfonamides contributes to their inhibitory activity against kynurenine 3-hydroxylase . The introduction of thiazol-2-ylamino groups in 4-(thiazol-2-ylamino)-benzenesulfonamides is associated with their carbonic anhydrase inhibitory activity . The structural characterization of novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives has also been performed, revealing their antitumor activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include the use of microwave irradiation, which has been shown to be an efficient method for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides . The reactions of 6-chloro-7-R-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides with 4-dimethylaminopyridine or Et(3)N and some arylsulfonamides have been used to synthesize aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine atoms can significantly enhance the selectivity of these compounds, as demonstrated by the selective cyclooxygenase-2 inhibitors synthesized in one study . The electronic properties of these compounds, such as those of 4-dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate, have been analyzed both experimentally and theoretically, providing insights into their antitumor activity .
Scientific Research Applications
Photodegradation and Environmental Applications
The study on the photochemical decomposition of sulfamethoxazole, a related sulfonamide, revealed insights into the environmental fate and photodegradation pathways of sulfonamide antibiotics. This research is crucial for understanding the environmental impact and degradation of sulfonamide compounds in aqueous environments (Zhou & Moore, 1994).
Carbonic Anhydrase Inhibition and Anticancer Applications
Research into sulfonamides incorporating various moieties demonstrated significant inhibition of carbonic anhydrase isozymes, including tumor-associated isoforms. These findings suggest potential applications in designing anticancer agents targeting carbonic anhydrase IX and XII, which are overexpressed in certain cancer types (Alafeefy et al., 2015).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S2/c1-16(2)21-12-9-17(10-13-21)15-20-28(25,26)19-7-5-18(6-8-19)22-11-3-4-14-27(22,23)24/h5-8,16-17,20H,3-4,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPBUSZSJHZVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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